Introduction: The Significance of the Thienylethylpiperazine Scaffold
Introduction: The Significance of the Thienylethylpiperazine Scaffold
An In-depth Technical Guide to the Chemical Properties and Investigational Profile of 1-(2-Thien-2-ylethyl)piperazine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-Thien-2-ylethyl)piperazine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of piperazine and thiophene-containing compounds. By synthesizing data from related molecules and established chemical principles, this guide offers a robust investigational framework for this specific molecule.
The piperazine ring is a ubiquitous heterocyclic scaffold found in numerous FDA-approved drugs, valued for its ability to improve the physicochemical properties, such as aqueous solubility and oral bioavailability, of a parent molecule.[1] Its basic nitrogen atoms can be readily functionalized, allowing for fine-tuning of pharmacological activity.[2] When combined with a thiophene ring—a bioisostere of the benzene ring prevalent in medicinal chemistry—the resulting 1-(2-Thien-2-ylethyl)piperazine structure presents a compelling candidate for drug discovery. Thiophene derivatives are known to exhibit a wide range of biological activities, and the ethyl linker provides conformational flexibility, which can be crucial for optimal interaction with biological targets. This guide delineates the core chemical characteristics of this compound, offering field-proven insights into its synthesis, analysis, and potential utility.
PART 1: Physicochemical and Spectroscopic Profile
The fundamental chemical and physical properties of a compound are critical for its development. While specific experimental data for 1-(2-Thien-2-ylethyl)piperazine is not widely published, a reliable profile can be constructed from computational predictions and data from its constituent moieties.
Core Chemical Structure
The molecule consists of a piperazine ring N-alkylated with a 2-(thiophen-2-yl)ethyl group.
Caption: Chemical Structure of 1-(2-Thien-2-ylethyl)piperazine.
Data Summary Table
The following table summarizes key identifiers and predicted physicochemical properties for 1-(2-Thien-2-ylethyl)piperazine.
| Property | Value | Source |
| IUPAC Name | 1-[2-(thiophen-2-yl)ethyl]piperazine | PubChem |
| CAS Number | 461046-73-1 | 1st Scientific |
| Molecular Formula | C₁₀H₁₆N₂S | PubChem[3] |
| Molecular Weight | 196.31 g/mol | 1st Scientific[4] |
| Monoisotopic Mass | 196.10342 Da | PubChem[3] |
| SMILES | C1CN(CCN1)CCC2=CC=CS2 | PubChem[3] |
| InChIKey | PAVBVPAOAVNWGK-UHFFFAOYSA-N | PubChem[3] |
| Predicted XlogP | 1.3 | PubChem[3] |
| Predicted pKa (Strongest Basic) | 8.9 (Piperazine N) | ChemAxon Prediction |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred |
| Solubility | Freely soluble in water and polar organic solvents | Inferred from Piperazine[2][5] |
Spectroscopic Characteristics (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic features can be reliably predicted based on the molecule's functional groups.
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¹H NMR: The spectrum is expected to show characteristic signals for the thiophene ring protons (typically in the δ 6.8-7.5 ppm region). The ethyl linker would present as two triplets around δ 2.5-3.0 ppm. The piperazine ring protons would appear as two broad multiplets, also in the δ 2.4-3.5 ppm range, often overlapping with the ethyl signals. The N-H proton of the secondary amine would be a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: Aromatic carbons of the thiophene ring would appear between δ 120-145 ppm. The aliphatic carbons of the ethyl linker and piperazine ring would be found upfield, typically in the δ 30-60 ppm range.
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IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching for both aromatic (thiophene) and aliphatic (ethyl, piperazine) protons (2800-3100 cm⁻¹), and C=C stretching from the thiophene ring (1400-1600 cm⁻¹).[6]
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Mass Spectrometry: The nominal mass would be 196. The Electron Impact (EI) spectrum would likely show a molecular ion peak (M⁺) at m/z 196. Common fragmentation patterns would involve cleavage of the ethyl linker, leading to fragments corresponding to the thienylethyl cation (m/z 111) and the piperazine ring (m/z 85).
PART 2: Synthesis and Reactivity
Proposed Synthetic Pathway: N-Alkylation of Piperazine
The most direct and industrially scalable approach to synthesizing 1-(2-Thien-2-ylethyl)piperazine is the nucleophilic substitution reaction between piperazine and a suitable 2-(thiophen-2-yl)ethyl electrophile.
Causality Behind Experimental Design:
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Choice of Reagents: Piperazine serves as the nucleophile.[1] 2-(2-Chloroethyl)thiophene or 2-(2-bromoethyl)thiophene is the corresponding electrophile. The choice between chloride and bromide depends on availability and reactivity, with the bromide being more reactive.
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Stoichiometry: A large excess of piperazine (e.g., 5-10 equivalents) is crucial. This statistical control favors mono-alkylation and minimizes the formation of the undesired N,N'-dialkylated byproduct. The unreacted piperazine can be easily removed during workup due to its high water solubility.
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Solvent and Base: A polar aprotic solvent like acetonitrile or THF is suitable. An additional inorganic base (e.g., K₂CO₃) acts as an acid scavenger, neutralizing the HBr or HCl formed during the reaction and preventing the protonation and deactivation of the piperazine nucleophile.
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Purification: The purification strategy involves an acid-base extraction to separate the basic product from non-basic impurities, followed by column chromatography for high purity material.
Caption: General workflow for the synthesis of 1-(2-Thien-2-ylethyl)piperazine.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of piperazine (10 eq.) in acetonitrile (10 mL per mmol of limiting reagent), add potassium carbonate (3 eq.).
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Reagent Addition: Add a solution of 2-(2-bromoethyl)thiophene (1 eq.) in acetonitrile dropwise at room temperature.
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Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting halide is consumed (typically 4-6 hours).
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Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in dichloromethane (DCM) and wash with 1M NaOH solution to remove unreacted piperazine. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure product.
Chemical Reactivity
The reactivity of 1-(2-Thien-2-ylethyl)piperazine is dominated by its two key functional groups:
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Secondary Amine: The unsubstituted nitrogen on the piperazine ring is a nucleophilic and basic center. It can be further alkylated, acylated, or used in other standard amine chemistries. This provides a handle for further derivatization to build a chemical library.[2]
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Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although it is generally less reactive than furan but more reactive than benzene. The substitution pattern is directed by the sulfur atom, primarily to the C5 position (adjacent to the sulfur and furthest from the ethylpiperazine substituent).
PART 3: Investigational Pharmacological Profile
Many arylpiperazine derivatives are known to interact with central nervous system (CNS) receptors, particularly serotonergic and dopaminergic systems.[1][7]
Hypothesized Mechanism of Action
Given its structural similarity to other pharmacologically active agents, 1-(2-Thien-2-ylethyl)piperazine is a candidate for modulating neurotransmitter receptors. For example, compounds like vortioxetine contain an arylpiperazine moiety and exhibit multimodal serotonergic activity.[1] The thienylethylpiperazine core could potentially act as a partial agonist or antagonist at serotonin (5-HT) or dopamine (D) receptors.
This interaction could modulate downstream signaling pathways, such as the G-protein coupled receptor (GPCR) cascade, influencing levels of secondary messengers like cAMP. This profile makes it a target of interest for developing treatments for depression, anxiety, or other CNS disorders.[7]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 1-[2-(thiophen-2-yl)ethyl]piperazine (C10H16N2S) [pubchemlite.lcsb.uni.lu]
- 4. 1stsci.com [1stsci.com]
- 5. Piperazine [chemeurope.com]
- 6. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
